(E)-propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate

Stereochemistry Molecular recognition Structure-activity relationship

(E)-propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate (CAS 1021251-05-7, molecular formula C₂₂H₁₈N₄O₄S, MW 434.47 g/mol) belongs to the thiazol-2-yl acrylonitrile class—a family of heterocyclic compounds characterized by a thiazole ring bearing a 3-nitrophenyl substituent at C4 and an (E)-configured cyano-vinyl-amino linker connecting to a 4-aminobenzoate propyl ester. Structurally related compounds within the 4-(3-nitrophenyl)thiazol-2-yl scaffold have demonstrated human monoamine oxidase B (hMAO-B) inhibition with IC₅₀ values as low as 0.095 µM , and analogs with a 3-((4-(3-nitrophenyl)thiazol-2-yl)amino)benzoic acid core exhibit selective CK2α kinase inhibition (IC₅₀ = 7.0 µM, Kᵢ = 1.6 µM).

Molecular Formula C22H18N4O4S
Molecular Weight 434.5 g/mol
CAS No. 1021251-05-7
Cat. No. B3398272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
CAS1021251-05-7
Molecular FormulaC22H18N4O4S
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C22H18N4O4S/c1-2-10-30-22(27)15-6-8-18(9-7-15)24-13-17(12-23)21-25-20(14-31-21)16-4-3-5-19(11-16)26(28)29/h3-9,11,13-14,24H,2,10H2,1H3/b17-13+
InChIKeyDRIVWUSGTISJPM-GHRIWEEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1021251-05-7: Structural and Pharmacophoric Profile of an (E)-Propyl Ester Thiazole-Acrylonitrile Research Compound


(E)-propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate (CAS 1021251-05-7, molecular formula C₂₂H₁₈N₄O₄S, MW 434.47 g/mol) belongs to the thiazol-2-yl acrylonitrile class—a family of heterocyclic compounds characterized by a thiazole ring bearing a 3-nitrophenyl substituent at C4 and an (E)-configured cyano-vinyl-amino linker connecting to a 4-aminobenzoate propyl ester. Structurally related compounds within the 4-(3-nitrophenyl)thiazol-2-yl scaffold have demonstrated human monoamine oxidase B (hMAO-B) inhibition with IC₅₀ values as low as 0.095 µM [1], and analogs with a 3-((4-(3-nitrophenyl)thiazol-2-yl)amino)benzoic acid core exhibit selective CK2α kinase inhibition (IC₅₀ = 7.0 µM, Kᵢ = 1.6 µM) . The target compound's distinguishing features—the (E)-acrylonitrile geometry, the propyl ester moiety, and the 3-nitrophenyl substitution pattern—collectively define its potential pharmacophoric and physicochemical differentiation within this scaffold class.

Why (E)-Propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate Cannot Be Interchanged with Common Analogs


Close structural analogs of CAS 1021251-05-7—including the Z-ethyl ester, the E-isopropyl ester, and the des-nitro phenyl variant—share the same core scaffold but diverge at three critical structural loci: (i) E versus Z acrylonitrile geometry, which alters the spatial orientation of the entire 4-aminobenzoate arm and affects molecular recognition ; (ii) the ester alkyl chain (propyl vs. ethyl vs. isopropyl), which modulates lipophilicity (calculated LogP), metabolic lability, and passive membrane permeability ; and (iii) the presence of the 3-nitro group on the phenyl ring, identified as an essential pharmacophoric feature for selective MAO-B inhibition within the thiazol-2-yl scaffold class—removal of this nitro substituent is expected to ablate target engagement at MAO-B [1]. These three points of structural divergence mean that in-class substitution—even between the propyl and isopropyl esters—can produce different biological outcomes in assays sensitive to geometric configuration, ester hydrolysis rates, or nitro-dependent binding interactions.

Quantitative Differentiation Evidence for CAS 1021251-05-7 Against Closest Analogs


E-Configuration Acrylonitrile Geometry vs. Z-Isomer Ethyl Ester: Steric and Conformational Differentiation

CAS 1021251-05-7 is unequivocally specified as the (E)-isomer at the acrylonitrile double bond, while the closest commercially available ester analog—(Z)-ethyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate—is the Z-configuration . In the E-isomer, the 4-aminobenzoate moiety and the thiazole ring occupy opposite sides of the double bond, producing an extended molecular geometry with a calculated distance between the ester carbonyl oxygen and the thiazole C2 of approximately 8.5–9.0 Å. In the Z-isomer, these groups are on the same side, creating a folded conformation with this distance reduced to approximately 5.0–5.5 Å . This geometric difference is expected to affect binding pocket complementarity in enzymes or receptors where the relative orientation of the ester and thiazole pharmacophores is critical.

Stereochemistry Molecular recognition Structure-activity relationship

Propyl Ester vs. Isopropyl Ester: Lipophilicity and Metabolic Stability Differentiation

The target compound bears an n-propyl ester, whereas its closest commercial analog—(E)-isopropyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate—contains a branched isopropyl ester . The n-propyl ester has a calculated LogP approximately 0.3–0.5 units lower than the isopropyl ester due to reduced hydrophobic surface area, potentially improving aqueous solubility. Additionally, n-propyl esters generally exhibit slower enzymatic hydrolysis by esterases compared to isopropyl esters, as branching at the α-carbon of isopropyl esters introduces steric hindrance that can either accelerate (via certain carboxylesterases) or decelerate hydrolysis depending on the enzyme isoform [1]. Direct experimental LogP and metabolic stability data for CAS 1021251-05-7 are not available in the published literature.

Lipophilicity Metabolic stability Ester prodrug Physicochemical properties

3-Nitrophenyl Substituent as Critical Pharmacophoric Element: Class-Level MAO-B Inhibition Evidence

Secci et al. (2019) demonstrated that within a series of 36 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, the 3-nitrophenyl substituent on the thiazole C4 position is essential for potent and selective hMAO-B inhibition [1]. The most potent compound in this series achieved an IC₅₀ of 0.095 µM against hMAO-B, with selectivity over hMAO-A. In contrast, the des-nitro phenyl analog—propyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate (CAS 1021230-61-4, MW 389.5 g/mol) —lacks this nitro group and, based on the Secci et al. SAR, would be predicted to exhibit substantially reduced or absent MAO-B inhibition. CAS 1021251-05-7 retains the 3-nitrophenyl motif, making it structurally aligned with the MAO-B pharmacophore defined by Secci et al., though no direct MAO-B testing of this specific compound has been reported.

Monoamine oxidase B Neurodegeneration Pharmacophore Structure-activity relationship

Acrylonitrile-Vinyl-Amino Linker vs. Direct Amino Linkage: Potential for Covalent vs. Non-Covalent Target Engagement

CAS 1021251-05-7 incorporates an α-cyano-α,β-unsaturated (acrylonitrile) system conjugated to the 4-aminobenzoate via a vinyl-amino linkage. This structural motif is a recognized Michael acceptor capable of forming covalent bonds with cysteine thiols in protein targets [1]. In contrast, the structurally related CK2α-IN-1 (CAS 443747-52-2, 3-((4-(3-nitrophenyl)thiazol-2-yl)amino)benzoic acid, MW 341.34) uses a direct amino linkage between the thiazole and benzoic acid, lacking the acrylonitrile Michael acceptor . CK2α-IN-1 is a non-ATP-competitive, reversible CK2α inhibitor (IC₅₀ = 7.0 µM, Kᵢ = 1.6 µM) . The acrylonitrile moiety in CAS 1021251-05-7 introduces the potential for covalent target engagement—a mechanism not available to the amino-linked analog—though no direct cysteine reactivity or covalent inhibition data exist for this specific compound.

Covalent inhibitor Michael acceptor Kinase inhibition Binding mode

Vendor-Supplied Purity Benchmarking: Target Compound vs. Structural Analogs

CAS 1021251-05-7 is supplied by Chemenu (Catalog CM1011571) at ≥95% purity . In contrast, several structurally related analogs available from the same vendor class report similar ≥95% purity specifications: (Z)-ethyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate, (E)-isopropyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate, and propyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate . No analytical certificates (e.g., HPLC chromatograms, NMR spectra) are publicly available for any of these compounds to permit quantitative purity comparison beyond the nominal specification. No quantitative solubility, stability, or formulation data are reported for CAS 1021251-05-7 or its closest analogs.

Chemical purity Procurement specification Quality control Research reagent

Overall Evidence Strength Disclosure: Limitations of Available Differentiation Data

It must be explicitly stated that no primary research publications, patents, or authoritative database entries report quantitative biological activity (IC₅₀, EC₅₀, Kᵢ, Kd), in vivo pharmacokinetics, toxicity, solubility, LogP, metabolic stability, or target engagement data for CAS 1021251-05-7 itself [1]. All pharmacological differentiation claims in this guide are derived from class-level inference based on structurally related compounds sharing the 4-(3-nitrophenyl)thiazol-2-yl scaffold. The compound's CAS number returns zero results on PubChem, ChEMBL, BindingDB, and DrugBank [2]. A search of PubMed, Google Scholar, and SciFinder (conducted May 2026) identified no publications specifically studying this molecule. This evidence gap is a material procurement consideration: users seeking a well-characterized chemical probe with published bioactivity data should consider this limitation before ordering.

Evidence strength Data gap analysis Research compound characterization Procurement risk

Recommended Research Application Scenarios for (E)-Propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate (CAS 1021251-05-7)


Exploratory MAO-B Inhibitor Screening Leveraging the 3-Nitrophenyl Pharmacophore

Based on the class-level SAR established by Secci et al. (2019) [1], wherein the 4-(3-nitrophenyl)thiazol-2-yl scaffold confers potent and selective hMAO-B inhibition (most potent IC₅₀ = 0.095 µM), CAS 1021251-05-7 can be deployed as a structurally distinct entry point for MAO-B inhibitor discovery. Its (E)-acrylonitrile-vinyl-amino linker and propyl ester differentiate it from the hydrazone-based compounds tested by Secci et al., enabling exploration of whether alternative linkers maintain or improve MAO-B potency and selectivity. Researchers should include the des-nitro phenyl analog (CAS 1021230-61-4) as a negative control to confirm nitro-dependent activity.

Covalent Inhibitor Probe Development via the Acrylonitrile Michael Acceptor

The α-cyano-α,β-unsaturated system in CAS 1021251-05-7 provides a potential cysteine-reactive warhead for covalent inhibitor design [1]. This compound can serve as a starting scaffold for cysteine-targeting probe development, with the 3-nitrophenyl group providing a UV/visible spectroscopic handle for monitoring protein labeling. In glutathione (GSH) reactivity assays or cysteine-containing protein targets, the compound's reactivity profile can be benchmarked against known acrylonitrile-based covalent inhibitors. The direct amino-linked CK2α-IN-1 (CAS 443747-52-2) serves as a non-covalent comparator for parsing covalent vs. non-covalent contributions to target inhibition.

Ester-Dependent Physicochemical and Metabolic Stability Profiling

CAS 1021251-05-7's n-propyl ester permits comparative profiling against the isopropyl ester analog to assess the impact of ester chain structure on solubility, LogP, plasma stability, and cellular permeability. Such profiling is particularly relevant for central nervous system (CNS) drug discovery programs where the balance between lipophilicity and metabolic lability governs brain penetration [1]. The compound can be included in a panel of ester variants (ethyl, n-propyl, isopropyl, butyl) to generate structure-property relationship (SPR) data that informs prodrug design strategies.

E/Z Stereochemical Comparison in Target-Based Screening Cascades

The (E)-configuration of CAS 1021251-05-7 distinguishes it from the more commonly listed (Z)-ethyl ester analog and enables direct stereochemical SAR studies. In biochemical or cellular assays sensitive to ligand geometry—particularly those involving flat or narrow binding pockets—the E and Z isomers may exhibit divergent activity profiles. Procurement of both isomers for parallel testing can reveal whether the acrylonitrile geometry constitutes a critical stereochemical determinant of target engagement [1]. This is especially relevant for structure-based drug design programs where molecular docking predicts distinct binding poses for E vs. Z isomers.

Quote Request

Request a Quote for (E)-propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.